(2,5-Dimethylphenyl)hydrazine
Overview
Description
(2,5-Dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of hydrazine, characterized by the presence of two methyl groups attached to the phenyl ring at the 2 and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .
Mode of Action
In the presence of aldehydes and ketones, (2,5-Dimethylphenyl)hydrazine can form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Analysis
Biochemical Properties
(2,5-Dimethylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through nucleophilic addition reactions. For instance, this compound can react with carbonyl groups in proteins, leading to the formation of hydrazone linkages. This interaction can be utilized to study protein modifications and enzyme activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s hydrazine moiety can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to the formation of hydrazone derivatives . This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5-Dimethylphenyl)hydrazine can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylphenylhydrazine with hydrochloric acid to produce this compound hydrochloride . The reaction is typically carried out at room temperature, and the chemical equation is as follows: [ \text{C}8\text{H}{12}\text{N}_2 + \text{HCl} \rightarrow \text{C}8\text{H}{12}\text{N}_2 \cdot \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The compound is typically produced under inert gas (nitrogen or argon) to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines, reduced hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dimethylphenylhydrazine
- 3,5-Dimethylphenylhydrazine
- (Cyclobutylmethyl)hydrazine hydrochloride
Comparison: (2,5-Dimethylphenyl)hydrazine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWNXNOTJBIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357397 | |
Record name | (2,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-85-4 | |
Record name | (2,5-Dimethylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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